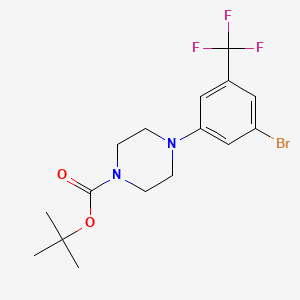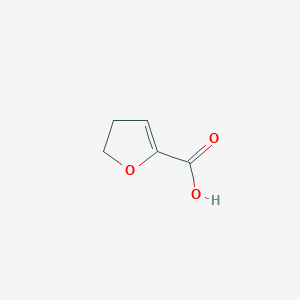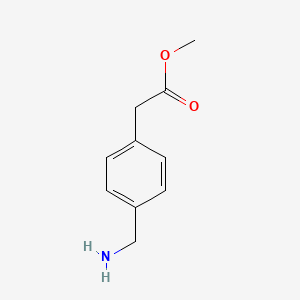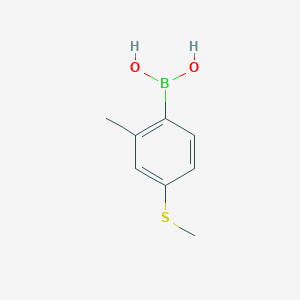
2-Methyl-4-methylthiophenylboronic acid
Overview
Description
2-Methyl-4-methylthiophenylboronic acid, also known as MMTBA, is a boronic acid derivative . It has a molecular weight of 182.05 g/mol .
Molecular Structure Analysis
The IUPAC name for 2-Methyl-4-methylthiophenylboronic acid is (2-methyl-4-(methylthio)phenyl)boronic acid . The InChI code is 1S/C8H11BO2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3 .Physical And Chemical Properties Analysis
2-Methyl-4-methylthiophenylboronic acid is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Catalysis
2-Methyl-4-methylthiophenylboronic acid is notably utilized in the field of organic synthesis and catalysis. For instance, Klingensmith, Bio, and Moniz (2007) demonstrated its role in the synthesis of 4-methyl-2-thiopheneboronic anhydride, highlighting its utility in Suzuki–Miyaura reactions, a type of cross-coupling reaction that forms biaryl compounds (Klingensmith, Bio, & Moniz, 2007). Górska et al. (2011) reported its application in synthesizing 5-Carboxymethyl-2-(4-methylthiophenyl)-1,3,2-dioxaborolan-4-one, which is used in enantioselective reductions of ketones (Górska et al., 2011).
Material Science and Nanotechnology
In material science, Tanaka, Fujita, and Nishide (2007) explored the use of methylthiophenylboronic acid in creating a self-assembled network film of polythiophene with gold nanoparticles, demonstrating its potential in electronic applications (Tanaka, Fujita, & Nishide, 2007). Al-Masri, Kricheldorf, and Fritsch (1999) utilized derivatives of methyl-substituted diaminoterphenylenes, prepared using compounds including methylthiophenylboronic acid, for synthesizing new polyimides with potential applications in gas separation (Al-Masri, Kricheldorf, & Fritsch, 1999).
Environmental Chemistry
In the context of environmental chemistry, Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review on the toxicity of related compounds like 2,4-D herbicide, which is crucial for understanding the environmental impact of similar chemical structures (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety and Hazards
The safety information for 2-Methyl-4-methylthiophenylboronic acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-methylthiophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, 2-Methyl-4-methylthiophenylboronic acid interacts with its target, the palladium catalyst, through a process known as transmetalation . This process involves the transfer of the organoboron group from boron to palladium . The palladium catalyst also undergoes an oxidative addition with formally electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methyl-4-methylthiophenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its stability and ease of preparation contribute to its bioavailability in the SM coupling reaction .
Result of Action
The result of the action of 2-Methyl-4-methylthiophenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The action of 2-Methyl-4-methylthiophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For example, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the presence of a palladium catalyst is necessary for the compound to participate in the SM coupling reaction .
properties
IUPAC Name |
(2-methyl-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNDQDBZHJIHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)SC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-methylthiophenylboronic acid | |
CAS RN |
444722-03-6 | |
| Record name | 2-Methyl-4-methylthiophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

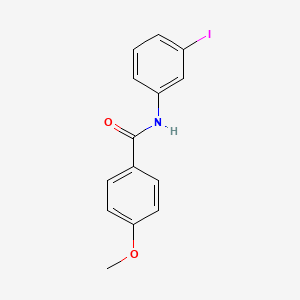
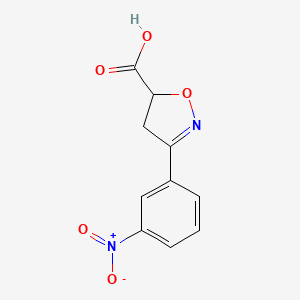
![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid](/img/structure/B3137892.png)

![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)
![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)

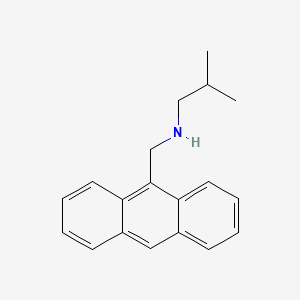
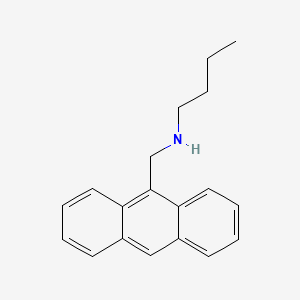
![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3137956.png)

